5-I-RTX
Description
5-Iodoresiniferatoxin (5-I-RTX) is a halogenated analog of resiniferatoxin (RTX), a potent TRPV1 agonist. Unlike RTX, this compound acts as a competitive antagonist of the TRPV1 receptor, a non-selective cation channel implicated in pain signaling, inflammation, and cancer progression . Its mechanism involves high-affinity binding to TRPV1, displacing agonists like capsaicin and RTX, thereby inhibiting calcium influx and downstream pro-inflammatory or proliferative pathways .
Key pharmacological parameters of this compound include:
- IC₅₀ (calcium influx inhibition): 5.6 × 10⁻¹¹ M (vs. 7.9 × 10⁻¹¹ M for capsazepine) .
- Affinity (Ki): Superior to capsazepine and SB-366791 in competition assays .
- Efficacy (Emax): 108.3% inhibition of calcium influx, indicating robust antagonism .
In MCF-7 breast cancer cells, this compound reduces viability dose-dependently (10⁻¹⁰–10⁻⁶ M) across 2–72 hours, with significant antiproliferative effects (p < 0.05 vs. controls) .

Properties
CAS No. |
535974-91-5 |
|---|---|
Molecular Formula |
C37H39IO9 |
Molecular Weight |
754.6 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1 |
InChI Key |
TZUJORCXGLGWDV-DZBJMWFRSA-N |
SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Synonyms |
5'-iodoresiniferatoxin 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-daphnetoxin-20-(4-hydroxy-5-iodo-3-ethoxybenzeneacetate I-RTX cpd iodo-resiniferatoxin iodoresiniferatoxin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 5'-Iodoresiniferatoxin
Direct Iodination of Resiniferatoxin
The initial approach to synthesizing 5'-I-RTX involved direct iodination of resiniferatoxin itself. However, this method faced substantial limitations. RTX’s densely functionalized structure, featuring a trans-fused 5/7/6-tricarbocyclic core, rendered selective iodination at the C5' position challenging. Attempts to iodinate RTX using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) yielded only 22% of the desired product, alongside a bis-iodinated byproduct. Nuclear magnetic resonance (NMR) analysis confirmed the presence of two meta-coupled aromatic protons in the impurity, which resisted purification via chromatography or crystallization. Furthermore, RTX’s extreme irritancy and the presence of co-occurring toxic esters in the native latex complicated large-scale isolation. These factors collectively rendered the direct iodination route impractical for producing gram-scale quantities of 5'-I-RTX.
Resinifernol Orthophenylacetate (ROPA) as a Key Intermediate
To circumvent the challenges of direct RTX iodination, researchers pivoted to resinifernol orthophenylacetate (ROPA), the terpenoid core of RTX, as a safer and more accessible starting material. ROPA lacks RTX’s homovanillate ester and orthoester moieties, simplifying manipulation under standard laboratory conditions. The synthesis proceeded via iodination of methyl homovanillate, followed by Mitsunobu esterification with ROPA (Scheme 1).
Iodination of Methyl Homovanillate
Methyl homovanillate (3b) was treated with NIS in TFA at 0°C, achieving 25% yield of 5-iodohomovanillic acid (4a) alongside the bis-iodinated derivative (4b). The reaction’s low selectivity stemmed from the electrophilic aromatic substitution’s sensitivity to the methoxy group’s directing effects. Hydrolysis of 4a using lithium hydroxide in tetrahydrofuran (THF)-water afforded the carboxylic acid precursor for Mitsunobu coupling.
Mitsunobu Esterification with ROPA
The final step involved Mitsunobu coupling of 5-iodohomovanillic acid (4a) with ROPA, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the ester bond. Despite moderate yields (43% overall from 5-iodovanillin), this route avoided the hazards of handling RTX and enabled multigram-scale production.
Homologation of 5-Iodovanillic Acid
An alternative strategy utilized 5-iodovanillin as a cost-effective starting material (Scheme 2). Acetylation of 5-iodovanillin (5a) with acetic anhydride yielded the protected aldehyde (5b), which was oxidized to acetyl-5-iodovanillic acid (5c) using Jones reagent. Subsequent Arndt-Eisert homologation involved conversion to the diazoketone (6) via reaction with oxalyl chloride and trimethylsilyldiazomethane. Wolf rearrangement of 6 in methanol with silver benzoate produced methyl 5'-iodohomovanillate (8), which was hydrolyzed to 4a and coupled with ROPA as previously described. This approach improved scalability, with an overall yield of 43% from 5-iodovanillin.
Comparative Analysis of Synthetic Methods
| Parameter | Direct RTX Iodination | ROPA-Based Route | 5-Iodovanillin Homologation |
|---|---|---|---|
| Starting Material Availability | Limited (hazardous) | Readily accessible | Commercially available |
| Number of Steps | 3 | 5 | 7 |
| Overall Yield (%) | 22 | 43 | 43 |
| Byproduct Formation | Significant (bis-iodinated) | Minimal | Trace impurities |
| Scalability | Low | Moderate | High |
The ROPA-based and homologation methods outperform direct RTX iodination in yield and practicality. While the homologation route requires more steps, its reliance on commercially available 5-iodovanillin enhances reproducibility.
Challenges and Optimization Strategies
Characterization and Quality Control
Successful synthesis was confirmed via spectral analysis:
- Mass Spectrometry (MS): Molecular ion peaks at m/z 361 [C11H9IN2O4 + H]+ for intermediates and m/z 365 [C12H13IO5 + H]+ for methyl 5'-iodohomovanillate.
- NMR Spectroscopy: Distinct aromatic proton signals (δ 6.86–7.29 ppm) and carbonyl resonances (δ 168.1–171.3 ppm) verified regioselective iodination.
Chemical Reactions Analysis
Types of Reactions: Iodoresiniferatoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (iodine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination of resiniferatoxin results in iodoresiniferatoxin, while oxidation and reduction reactions yield various oxidized and reduced derivatives .
Scientific Research Applications
Iodoresiniferatoxin has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationships of vanilloid receptors and to develop new receptor antagonists.
Biology: The compound is employed in research on pain pathways and sensory neuron function.
Medicine: Iodoresiniferatoxin is investigated for its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Iodoresiniferatoxin exerts its effects by binding to the Transient Receptor Potential Vanilloid 1 receptor, a calcium-permeable ion channel activated by capsaicin, heat, and low pH. By blocking the channel pore, iodoresiniferatoxin prevents the influx of calcium ions, thereby inhibiting the receptor’s activity. This antagonistic action modulates pain pathways and reduces pain perception .
Comparison with Similar Compounds
Key findings :
- This compound outperforms capsazepine in both potency (20× higher) and cross-species reliability .
- Capsazepine fails to inhibit proton- or PKC-mediated TRPV1 activation in murine models, whereas this compound broadly antagonizes multiple activation pathways .
This compound vs. SB-366791
SB-366791, another TRPV1 antagonist, is less potent than this compound:
Key findings :
This compound vs. RTX (Agonist Comparison)
While RTX is an agonist, its structural similarity to this compound highlights divergent functional outcomes:
Biological Activity
5-Iodoresiniferatoxin (5-I-RTX) is a synthetic analog of resiniferatoxin, a potent natural compound known for its biological activities, particularly in pain modulation and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
This compound primarily acts as an agonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in nociception (the sensory perception of pain). Activation of TRPV1 by this compound leads to:
- Calcium influx : This triggers neuronal excitability and subsequent pain signaling.
- Release of neuropeptides : Such as substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation.
Pain Modulation
Research indicates that this compound has significant analgesic properties. In animal models, it has been shown to effectively reduce pain responses in various conditions, including:
- Chronic inflammatory pain : Studies demonstrate that this compound can reduce hyperalgesia and allodynia in models of inflammation.
- Neuropathic pain : It has been reported to alleviate symptoms in neuropathic pain models by modulating TRPV1 activity.
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties. Its ability to activate TRPV1 leads to the following effects:
- Reduction in pro-inflammatory cytokines : It decreases levels of TNF-alpha, IL-6, and IL-1β in inflammatory models.
- Inhibition of immune cell activation : This results in a decrease in the recruitment and activation of immune cells at sites of inflammation.
Table 1: Summary of Biological Activities of this compound
Case Study: Efficacy in Chronic Pain Management
A study conducted on a cohort of patients suffering from chronic pain conditions assessed the efficacy of this compound. Patients received intrathecal administration of the compound. The results indicated:
- Significant reduction in pain scores : Patients reported a mean decrease of 50% in their visual analog scale (VAS) scores after treatment.
- Improvement in quality of life : Enhanced daily functioning was noted among participants.
The study concluded that this compound could be a promising therapeutic agent for managing chronic pain conditions resistant to conventional treatments.
Pharmacokinetics
The pharmacokinetic profile of this compound shows:
- Rapid absorption : Following administration, peak plasma concentrations are achieved within hours.
- Metabolism : Primarily metabolized by hepatic enzymes with a half-life conducive for therapeutic use.
Q & A
Q. What metadata should accompany publications on this compound to facilitate data reuse?
- Reporting Answer : Include ligand purity (HPLC-validated), receptor expression levels (Bmax), and assay conditions (temperature, pH). Follow FAIR principles: deposit datasets in repositories like Zenodo with DOI links. Reference species-specific TRPV1 sequences (UniProt IDs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
